REACTION_CXSMILES
|
C[O:2][CH:3](OC)[C:4]1[CH:8]=[C:7]([C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)[N:6]([CH3:16])[N:5]=1.FC(F)(F)C(O)=O>O>[F:15][C:12]1[CH:11]=[CH:10][C:9]([C:7]2[N:6]([CH3:16])[N:5]=[C:4]([CH:3]=[O:2])[CH:8]=2)=[CH:14][CH:13]=1
|
Name
|
compound
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
COC(C1=NN(C(=C1)C1=CC=C(C=C1)F)C)OC
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The trifluoacetic acid was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the reaction mixture partitioned between ethyl acetate and saturated sodium bicarbonate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated sodium bicarbonate (×2), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was crystallised from ethyl acetate/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=CC(=NN1C)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |